molecular formula C16H22N2O3 B3899016 N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide

Cat. No. B3899016
M. Wt: 290.36 g/mol
InChI Key: UTGRXIPOQWUFFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, leading to potential therapeutic benefits.

Mechanism of Action

N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide works by inhibiting FAAH, which leads to increased levels of endocannabinoids. Endocannabinoids bind to cannabinoid receptors in the body, leading to a variety of physiological effects. By increasing the levels of endocannabinoids, this compound may have therapeutic benefits in conditions where endocannabinoid signaling is disrupted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids have been shown to regulate pain, mood, and appetite, among other physiological processes. By increasing endocannabinoid levels, this compound may have therapeutic benefits in conditions where these processes are disrupted.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is its selectivity for FAAH, which reduces the potential for off-target effects. However, this compound has a relatively short half-life, which may limit its effectiveness in some experimental settings. Additionally, this compound has not yet been studied extensively in humans, so its safety and efficacy in clinical settings are not yet fully understood.

Future Directions

Future research on N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide could focus on its potential therapeutic benefits in a variety of conditions, including pain, anxiety, and addiction. Additionally, research could explore the safety and efficacy of this compound in clinical settings. Further studies could also investigate the mechanisms underlying the effects of this compound, as well as potential ways to improve its pharmacokinetic properties.

Scientific Research Applications

N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been studied for its potential therapeutic benefits in a variety of conditions, including pain, anxiety, and addiction. In preclinical studies, this compound has been shown to reduce pain and anxiety-like behaviors in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N'-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-21-14-8-6-12(7-9-14)10-11-17-15(19)16(20)18-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGRXIPOQWUFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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